N-acetyl-D-valine

Description

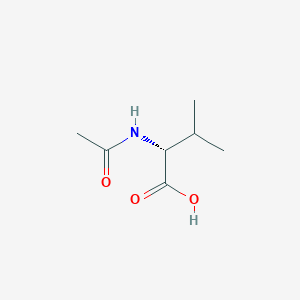

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJTAOFMMMOPX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170774 | |

| Record name | N-Acetyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17916-88-0 | |

| Record name | N-Acetyl-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017916880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-D-valine

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-D-valine is a derivative of the non-proteinogenic amino acid D-valine. The addition of an acetyl group to the nitrogen atom of D-valine enhances its stability and modifies its reactivity, making it a valuable compound in various scientific applications. This guide provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and graphical representations of key workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 157-169 °C | [1][4] |

| Boiling Point | 362.2 ± 25.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in polar solvents like water and alcohol. Soluble in DMSO at 100 mg/mL. The acetyl group improves solubility in organic solvents. | [3][5] |

| pKa (Strongest Acidic) | 3.62 - 4.11 | [6][7] |

| logP | 0.29 - 0.62 | [1][6] |

| Optical Rotation | [α]²⁰/D = -6.0 ± 1° (c=2 in DMF) | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. Below are protocols for key experiments.

1. Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[8]

-

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range is indicative of high purity.[8]

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or DigiMelt), thermometer or digital temperature probe.[8][9]

-

Procedure:

-

A small amount of finely ground this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

-

-

Note: For compounds like amino acid derivatives that may decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting parameters before decomposition occurs.[10][11][12]

2. Measurement of Solubility

The solubility of this compound can be determined using the shake-flask method.[13]

-

Principle: A surplus of the solute is added to a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[13]

-

Apparatus: A balance, flasks with stoppers, a constant temperature shaker or water bath, and an analytical method to determine the concentration (e.g., HPLC, UV-Vis spectroscopy).[14][15]

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.[15]

-

The flask is sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

After agitation, the solution is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved particles, and diluted as necessary.

-

The concentration of this compound in the diluted sample is determined using a suitable analytical technique.

-

The solubility is then calculated and expressed as g/L or mol/L.[15]

-

Experimental and Logical Workflows

Synthesis of this compound

This compound is typically synthesized by the acetylation of D-valine. The general workflow for this chemical synthesis is depicted below.

Characterization of this compound

Following synthesis, the identity and purity of this compound are confirmed using various analytical techniques. A typical characterization workflow is outlined below.

Applications in Research and Development

This compound serves as a crucial building block in peptide synthesis and pharmaceutical research.[1] Its acetyl group enhances stability and modulates reactivity, while its stereochemical purity is valuable for studying enzyme specificity and designing bioactive peptides.[1] The improved solubility in organic solvents also facilitates its use in solid-phase peptide synthesis.[1] Furthermore, it is used as a building block for modified peptides with tailored pharmacokinetic properties.[1] Recent studies have also explored its potential antioxidant properties.

References

- 1. 17916-88-0(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C7H13NO3 | CID 76475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17916-88-0: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

- 7. chembk.com [chembk.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. sciencebuddies.org [sciencebuddies.org]

N-acetyl-D-valine discovery and historical background

An In-depth Examination of the Discovery, Synthesis, and Historical Significance of a Key Amino Acid Derivative

Introduction

N-acetyl-D-valine, a derivative of the proteinogenic amino acid valine, holds a significant place in the history of biochemistry and pharmaceutical chemistry. Its discovery and the development of methods for its isolation were intrinsically linked to the broader effort to resolve racemic mixtures of amino acids, a critical step in understanding the stereospecificity of biological systems and in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the seminal experimental protocols and the logical workflows that led to its characterization.

Historical Background and Discovery

The story of this compound is rooted in the early 20th-century exploration of amino acid chemistry. While L-amino acids are the primary building blocks of proteins, the existence and significance of their D-enantiomers were a subject of growing interest. The ability to separate and study these D-amino acids was crucial for advancing the understanding of their potential roles and for the synthesis of complex organic molecules.

A pivotal development in this field was the use of N-acetylation as a method to protect the amino group of amino acids, allowing for their chemical manipulation. The subsequent resolution of these N-acetylated racemic mixtures became a standard technique for isolating optically pure amino acids.

The earliest comprehensive method for the N-acetylation of amino acids, which would have included valine, was detailed by Vincent du Vigneaud and C. E. Meyer in 1932 . Their work, published in The Journal of Biological Chemistry, laid the foundation for the synthesis of a wide range of N-acetylamino acids. While this paper did not focus specifically on the resolution to obtain the D-isomer, it provided the essential first step: the creation of the racemic N-acetyl-DL-valine.

The actual isolation of this compound was a consequence of the resolution of this racemic mixture. A significant contribution to this area came from the work of Lacy R. Overby and A. W. Ingersoll in 1951 , published in the Journal of the American Chemical Society. They detailed a method for the synthesis of N-acetyl-DL-valine, citing a modification of the du Vigneaud and Meyer method, and its subsequent resolution using chiral amines. This work provided a clear and reproducible path to obtaining both the L- and D-enantiomers of N-acetyl-valine.

Furthermore, the extensive work of Jesse P. Greenstein on the enzymatic resolution of racemic N-acylamino acids throughout the 1950s provided a powerful and widely adopted method for obtaining D-amino acids. This enzymatic approach, utilizing acylases that selectively hydrolyze the N-acyl-L-amino acid, leaving the N-acyl-D-amino acid intact, became a cornerstone of amino acid chemistry and a primary method for the production of this compound for research purposes.

The discovery of penicillin, a molecule containing a D-valine moiety, further underscored the importance of D-amino acids in natural products and spurred research into their synthesis and the preparation of their derivatives, including this compound, as potential intermediates or research tools.

Key Experimental Protocols

Synthesis of N-acetyl-DL-valine (Based on Overby and Ingersoll, 1951)

This protocol describes the synthesis of the racemic mixture of N-acetyl-valine, a necessary precursor for the isolation of this compound.

Methodology:

-

Reaction Setup: To a solution of DL-valine in sodium hydroxide, acetic anhydride is added in portions with vigorous stirring and cooling.

-

Acetylation: The reaction mixture is stirred for a period, maintaining a basic pH by the concurrent addition of sodium hydroxide solution.

-

Acidification: The solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-acetyl-DL-valine.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as water or acetone, to yield pure N-acetyl-DL-valine.

Caption: Workflow for the synthesis of N-acetyl-DL-valine.

Resolution of N-acetyl-DL-valine (Conceptual Workflow)

The isolation of this compound from the racemic mixture is a critical step. Two primary historical methods are outlined below.

1. Chemical Resolution using a Chiral Amine (Based on Overby and Ingersoll, 1951):

-

Diastereomeric Salt Formation: N-acetyl-DL-valine is reacted with a chiral resolving agent (e.g., an optically active amine like (-)-α-fenchylamine) in a suitable solvent. This forms a mixture of two diastereomeric salts: (this compound)-(-)-amine and (N-acetyl-L-valine)-(-)-amine.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts is less soluble and crystallizes out of the solution.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to regenerate the chiral amine (which can be recovered) and an acid to liberate the optically pure this compound.

2. Enzymatic Resolution using Acylase (Based on the work of Greenstein):

-

Enzymatic Hydrolysis: A solution of N-acetyl-DL-valine is incubated with an acylase enzyme preparation (e.g., from Aspergillus oryzae).

-

Selective Hydrolysis: The acylase specifically catalyzes the hydrolysis of the acetyl group from N-acetyl-L-valine, yielding L-valine and acetic acid. The this compound remains unchanged.

-

Separation: The resulting mixture contains L-valine, this compound, and acetic acid. The difference in solubility and chemical properties between the free amino acid (L-valine) and the N-acetylated amino acid (this compound) allows for their separation. For instance, acidification can precipitate the less soluble this compound.

Caption: Logical pathways for resolving racemic N-acetyl-valine.

Quantitative Data from Historical Experiments

The following tables summarize key quantitative data from the seminal publications on the synthesis and resolution of N-acetyl-valine.

Table 1: Synthesis of N-acetyl-DL-valine

| Parameter | Value (Overby and Ingersoll, 1951) |

| Starting Material | DL-valine |

| Acetylating Agent | Acetic anhydride |

| Yield | ~92% (recrystallized product) |

| Melting Point | 148-149 °C |

Table 2: Properties of N-acetyl-valine Enantiomers and Racemate

| Compound | Melting Point (°C) |

| N-acetyl-DL-valine | 148-149 |

| This compound | 163-164 |

| N-acetyl-L-valine | 163-164 |

Data compiled from Overby and Ingersoll (1951).

Conclusion

The discovery and isolation of this compound were not the result of a single breakthrough but rather an outcome of the systematic development of fundamental organic chemistry techniques. The pioneering work on N-acetylation of amino acids by du Vigneaud and Meyer provided the necessary starting material, while subsequent advancements in chemical and enzymatic resolution methods, notably by researchers like Ingersoll and Greenstein, enabled the separation of the D-enantiomer. This body of work not only made this compound and other D-amino acid derivatives accessible for study but also laid the groundwork for the synthesis of complex chiral molecules, including pharmaceuticals, and deepened our understanding of the stereospecific nature of biological processes. The historical journey of this compound thus serves as a compelling case study in the evolution of modern bio-organic chemistry.

The Biological Role of N-acetyl-D-valine in Cellular Processes: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-valine, a derivative of the non-proteinogenic D-amino acid D-valine, is emerging as a molecule of interest within the scientific community. While research into its specific biological functions is still in its nascent stages, preliminary evidence suggests potential involvement in antimicrobial activities and as a modulator of cellular stability. This technical guide synthesizes the currently available information on this compound, focusing on its known biological interactions, potential therapeutic applications, and the experimental methodologies pertinent to its study. The limited data landscape underscores the need for further investigation into its precise roles in cellular processes and signaling pathways.

Introduction to D-Amino Acids and N-Acetylation

Traditionally, L-amino acids have been considered the exclusive building blocks of proteins in higher organisms. However, the presence and functional significance of their stereoisomers, D-amino acids, are now increasingly recognized in mammals, playing roles in neurotransmission and as potential biomarkers for disease.[1][2][3] D-amino acids are well-established components of bacterial cell walls, contributing to their structural integrity.[2][4]

N-acetylation is a common post-translational modification that can alter the stability, solubility, and biological activity of molecules.[5][6] The acetylation of a D-amino acid, such as in this compound, creates a molecule with unique physicochemical properties that may influence its interaction with biological systems.

Known Biological Activities of this compound

Current scientific literature on the specific biological role of this compound in cellular processes is limited. However, a few key areas of its activity have been identified.

Antimicrobial Properties

This compound has been investigated for its potential to inhibit the growth of specific bacteria. Notably, it has shown inhibitory effects against Stenotrophomonas maltophilia, a multidrug-resistant opportunistic pathogen.[7] This suggests a potential therapeutic application in combating bacterial infections. The mechanism of this inhibition is not yet fully elucidated but may involve interference with essential cellular processes within the bacterium.

Quantitative Data

The available quantitative data for the biological activity of this compound is sparse. The following table summarizes the key reported value.

| Parameter | Value | Organism/System | Reference |

| IC50 | 2 mM | Stenotrophomonas maltophilia | [7] |

Table 1: Inhibitory Concentration of this compound

Potential Applications in Drug Development

The unique characteristics of this compound make it a compound of interest for pharmaceutical research and development.

-

Enhanced Stability and Solubility: The acetyl group on this compound enhances its stability and solubility in organic solvents, which is advantageous for its use in peptide synthesis and as a building block for modified peptides with tailored pharmacokinetic properties.[5]

-

Chiral Building Block: Its stereochemical purity makes it a valuable component in the synthesis of enantiomerically pure compounds, which is crucial for the development of effective therapeutics.[8]

-

Peptide-Based Drugs: Peptides incorporating this compound have been shown to exhibit enhanced stability and efficacy in vitro, suggesting their potential for therapeutic applications.[5]

-

Antioxidant Properties: this compound has also been studied for its potential antioxidant properties, although further research is needed to substantiate these claims and understand the underlying mechanisms.[5]

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological role of this compound in cellular processes are not widely published. However, standard methodologies for studying similar compounds can be adapted.

Synthesis of this compound

General Acetylation Protocol (adapted from L-valine synthesis):

-

Dissolve D-valine in water.

-

Adjust the pH of the solution to a target value (e.g., pH 8.0) using a base such as sodium hydroxide.

-

Slowly add acetic anhydride to the solution while maintaining the pH with the continuous addition of the base.

-

Monitor the reaction until completion.

-

Acidify the solution to a low pH (e.g., 1.5) using a strong acid like hydrochloric acid to precipitate the this compound.

-

The product can then be purified through recrystallization.

Note: This is a generalized protocol and would require optimization for this compound.

Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC) or IC50 of this compound against a specific bacterium, standard microdilution or agar dilution methods can be employed as described by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways and Molecular Interactions

Currently, there is no direct evidence from the provided search results implicating this compound in specific cellular signaling pathways in mammalian cells. The primary focus of existing research has been on its chemical properties and its role as a synthetic building block. Future research is necessary to explore its potential interactions with cellular receptors, enzymes, or other signaling molecules.

Conclusion and Future Directions

The study of this compound is an emerging field with considerable potential. While current knowledge is limited, its demonstrated antimicrobial activity and its utility in pharmaceutical synthesis warrant further investigation. Future research should prioritize elucidating its mechanism of action at a molecular level, both in prokaryotic and eukaryotic systems. Investigating its effects on cellular signaling, metabolic pathways, and its potential as a therapeutic agent beyond its antimicrobial properties will be crucial in unlocking the full biological and medicinal value of this intriguing molecule. The development and dissemination of detailed experimental protocols will be vital to enable more comprehensive and standardized research in this area.

References

- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. D-Amino acid - Wikipedia [en.wikipedia.org]

- 5. 17916-88-0(this compound) | Kuujia.com [kuujia.com]

- 6. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

- 7. CAS 17916-88-0: this compound | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Profile of N-acetyl-D-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-acetyl-D-valine, an acetylated derivative of the amino acid D-valine. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

While the primary focus is on this compound, the spectroscopic data for its enantiomer, N-acetyl-L-valine, is presented as a valid proxy. The local electronic environments governing spectroscopic behavior are identical for enantiomers, resulting in indistinguishable NMR, IR, and MS spectra under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-acetyl-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (400 MHz) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.99 - 8.01 | d | -NH |

| 4.12 - 4.15 | t | α-CH |

| 2.01 - 2.06 | m | β-CH |

| 1.88 | s | Acetyl -CH₃ |

| 0.87 - 0.89 | d | Isopropyl -CH₃ x 2 |

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (100.54 MHz) [1]

| Chemical Shift (ppm) | Assignment |

| 173.12 | Carboxyl C=O |

| 169.47 | Amide C=O |

| 57.09 | α-CH |

| 29.67 | β-CH |

| 22.23 | Acetyl -CH₃ |

| 19.06 | Isopropyl -CH₃ |

| 17.95 | Isopropyl -CH₃ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for N-acetyl-L-valine (GC-EI-TOF) [1]

| m/z | Relative Intensity | Assignment (Tentative) |

| 114.0 | 100.00 | [M - COOH]⁺ or other primary fragment |

| 172.0 | 33.23 | [M+H]⁺ (from potential CI) or fragment |

| 116.0 | 26.83 | Fragment ion |

| 216.0 | 26.83 | Adduct or impurity |

| 146.0 | 26.33 | Fragment ion |

Note: The molecular weight of this compound is 159.18 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3250 | Strong | N-H Stretch (Amide) |

| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid) |

| 1720 - 1700 | Strong | C=O Stretch (Carboxylic Acid) |

| 1650 - 1630 | Strong | C=O Stretch (Amide I) |

| 1560 - 1530 | Strong | N-H Bend (Amide II) |

| 1375 - 1365 | Medium | C-H Bend (Isopropyl) |

| 1260 - 1000 | Medium | C-N Stretch |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

2. ¹H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of DMSO-d6 is used as a secondary reference (δ = 2.50 ppm).

3. ¹³C NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C).

-

Solvent: DMSO-d6.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of DMSO-d6 is used as a secondary reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)

1. Sample Preparation:

-

No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is sufficient.

2. Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

-

Due to the low volatility of this compound, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.

-

Dry a small amount of the sample (e.g., 1 mg) under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a Time-of-Flight (TOF) analyzer.

-

GC Column: A suitable capillary column for amino acid derivatives (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column).

-

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-Acetyl-D-valine: A Review of Potential Therapeutic Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public domain information regarding the potential therapeutic applications of N-acetyl-D-valine. The information is intended for research and development purposes only. A comprehensive investigation of scientific literature and patent databases reveals a notable scarcity of in-depth preclinical and clinical data on the therapeutic uses of this compound. The majority of available information pertains to its role as a biochemical reagent and a component in peptide synthesis.

Introduction

This compound is the N-acetylated derivative of the D-isomer of the essential amino acid valine. The addition of an acetyl group to the amino group can alter the physicochemical properties of the parent amino acid, potentially influencing its stability, solubility, and biological activity.[1] While N-acetylated amino acids, in general, are explored for various therapeutic purposes, specific data on the D-enantiomer of N-acetyl-valine remains limited.

Potential Therapeutic Application: Antibacterial Activity

The most specific therapeutic application for this compound found in the public domain is its potential as an antibacterial agent.

Activity against Stenotrophomonas maltophilia

This compound has been reported to exhibit inhibitory activity against the opportunistic pathogenic bacterium Stenotrophomonas maltophilia.[1] This bacterium is a significant cause of nosocomial infections, particularly in immunocompromised individuals, and is known for its intrinsic resistance to multiple antibiotics.[2][3]

Quantitative Data

A single source reports the following quantitative measure of antibacterial activity:

| Compound | Target Organism | Metric | Value |

| This compound | Stenotrophomonas maltophilia | IC50 | 2 mM |

Table 1: Reported in vitro antibacterial activity of this compound.[1]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (General Methodology)

While the specific protocol used to determine the IC50 value for this compound against S. maltophilia is not detailed in the available literature, a standard approach for determining the minimum inhibitory concentration (MIC) and IC50 of a compound against a bacterial strain involves the following steps. This generalized protocol is based on common microbiology practices.

-

Bacterial Culture Preparation: A pure culture of Stenotrophomonas maltophilia is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in the broth medium to create a range of concentrations to be tested.

-

Microdilution Assay: The assay is typically performed in a 96-well microtiter plate. Each well contains a specific concentration of this compound and the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

-

Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

Data Analysis: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control. The IC50 value, the concentration at which 50% of bacterial growth is inhibited, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The precise mechanism of action and the specific signaling pathways targeted by this compound in S. maltophilia have not been elucidated in the available literature. It is hypothesized that it may interfere with essential metabolic or enzymatic pathways within the bacterium.

Experimental Workflow

References

- 1. CAS 17916-88-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Antimicrobial Treatment Strategies for Stenotrophomonas maltophilia: A Focus on Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment approaches for severe Stenotrophomonas maltophilia infections - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-D-Valine: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetyl-D-valine, a derivative of the non-proteinogenic amino acid D-valine, serves as a versatile and valuable chiral building block in modern organic synthesis. Its utility is most prominently demonstrated when it is converted into a chiral auxiliary, a molecular scaffold that directs the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a desired product. This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on diastereoselective alkylation and aldol reactions, two of the most powerful C-C bond-forming reactions in a synthetic chemist's toolbox. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[1] One of the most robust and widely used strategies in asymmetric synthesis is the use of chiral auxiliaries.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. Amino acids, being readily available in enantiomerically pure forms, are excellent starting materials for the synthesis of chiral auxiliaries. This compound, with its defined stereochemistry and synthetic accessibility, provides a robust platform for the construction of such auxiliaries.

This compound Derived Chiral Auxiliaries

This compound can be readily converted into various chiral auxiliaries, with N-acyl oxazolidinones, often referred to as Evans auxiliaries, being the most prominent.[2] The synthesis of the corresponding (R)-4-isopropyl-2-oxazolidinone from D-valine is a well-established process. This auxiliary can then be N-acylated to introduce the desired substrate for a subsequent asymmetric reaction.

The steric bulk of the isopropyl group on the oxazolidinone ring plays a crucial role in directing the stereochemical outcome of reactions. It effectively shields one face of the enolate formed from the N-acylated auxiliary, forcing an incoming electrophile to attack from the less hindered face. This high degree of facial selectivity is the basis for the exceptional stereocontrol observed in reactions employing these auxiliaries.

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives. By employing an N-acyl oxazolidinone derived from D-valine, a prochiral enolate can be alkylated with high diastereoselectivity.

General Workflow for Asymmetric Alkylation

The general workflow for the asymmetric alkylation of an N-acyl oxazolidinone derived from a valine analogue is depicted below. The process involves three key steps: N-acylation of the auxiliary, diastereoselective alkylation of the resulting imide, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid derivative.

Figure 1: General workflow for asymmetric alkylation using a D-valine-derived chiral auxiliary.

Quantitative Data for Asymmetric Alkylation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-propionyl oxazolidinones derived from amino acids. While this specific example uses a phenylalanine-derived auxiliary, the results are highly analogous to what is expected with a valine-derived auxiliary, showcasing the high diastereoselectivity of the method.[3]

| Electrophile (R-X) | Base | Diastereomeric Ratio (dr) | Yield | Reference |

| Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77% | [3] |

| Benzyl bromide | LDA | >99:1 | 95% | [4] |

| Methyl iodide | LDA | 97:3 | 83% | [4] |

Detailed Experimental Protocol: Asymmetric Alkylation

The following protocol is adapted from a procedure for the acylation, diastereoselective alkylation, and cleavage of an Evans oxazolidinone auxiliary and serves as a representative methodology.[3]

Step 1: N-Propionylation of (4R)-4-(propan-2-yl)oxazolidin-2-one

-

To a solution of (4R)-4-(propan-2-yl)oxazolidin-2-one (1.0 eq) in dry THF (0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Allylation

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.

-

The solution is stirred for 30 minutes at -78 °C, after which allyl iodide (1.2 eq) is added.

-

The reaction mixture is stirred for 2 hours at -78 °C.

-

The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The purified allylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water (0.2 M) and cooled to 0 °C.

-

30% aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq).

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of aqueous sodium sulfite solution.

-

The mixture is acidified with HCl and extracted with ethyl acetate.

-

The organic layers are combined, dried over MgSO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Diastereoselective Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products.[2][5] The use of a valine-derived N-acyl oxazolidinone allows for the formation of "Evans-syn" aldol products with high diastereoselectivity.[2]

General Workflow for the Evans Aldol Reaction

The workflow for the Evans aldol reaction is similar to that of alkylation, with the key difference being the electrophile used in the C-C bond-forming step.

Figure 2: General workflow for the Evans asymmetric aldol reaction.

Quantitative Data for Evans Aldol Reaction

The following table presents representative data for the Evans aldol reaction using a valine-derived N-acyl oxazolidinone.

| Aldehyde | Lewis Acid/Base | Diastereoselectivity (syn:anti) | Yield | Reference |

| Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 87% | [2] |

| Benzaldehyde | Bu₂BOTf / DIPEA | 98:2 | 80% | [2] |

| n-Octanal | Bu₂BOTf / DIPEA | >95:5 | high | [5] |

Detailed Experimental Protocol: Evans Aldol Reaction

This protocol is a general procedure for the Evans "syn" aldol reaction.[2]

-

The N-acyl oxazolidinone (1.0 eq) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to 0 °C.

-

Dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

-

The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched with a pH 7 phosphate buffer and methanol. The mixture is then treated with a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stirred vigorously.

-

The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the syn-aldol adduct. The diastereoselectivity can be determined by ¹H NMR analysis.

This compound as a Chiral Resolving Agent

Beyond its use in the synthesis of chiral auxiliaries, this compound can also be employed directly as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is typically achieved by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods such as crystallization or chromatography.

Resolution of Racemic Amines

This compound, being a chiral carboxylic acid, can form diastereomeric salts with racemic amines. The differential solubility of these salts allows for their separation by fractional crystallization.

Quantitative Data for Chiral Resolution

The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (ee) of the separated enantiomers.

| Racemic Amine | Resolving Agent | Yield of Resolved Amine | Enantiomeric Excess (ee) | Reference |

| Phenylalanine methyl ester | PEGylated-L-valine | Good | 75% | [3] |

| 1-Phenylethylamine | PEGylated-L-valine | 78-90% | 72-85% (1st cycle) | [3] |

Detailed Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a general procedure for the resolution of a racemic amine using a chiral carboxylic acid like this compound.[6]

-

The racemic amine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

This compound (0.5-1.0 eq) is dissolved in the same solvent, possibly with gentle heating.

-

The two solutions are mixed, and the resulting solution is allowed to cool slowly to room temperature, and then possibly in a refrigerator or freezer to induce crystallization.

-

The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined by converting a small sample back to the free amine and analyzing it by chiral HPLC or NMR with a chiral shift reagent.

-

The free amine is liberated from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

-

The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer of the amine.

Conclusion

This compound is a powerful and versatile tool in the field of asymmetric organic synthesis. Its ready conversion into highly effective chiral auxiliaries, such as N-acyl oxazolidinones, enables the predictable and efficient synthesis of enantiomerically enriched compounds through diastereoselective alkylation and aldol reactions. Furthermore, its direct application as a chiral resolving agent provides another valuable method for accessing enantiopure molecules. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the practical knowledge to effectively utilize this compound as a key chiral building block in their synthetic endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

Exploratory Studies on the Bioactivity of N-acetyl-D-valine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine. The introduction of an acetyl group to the amine of D-valine alters its chemical properties, potentially influencing its biological activity. While N-acetylated L-amino acids are common in biological systems, the roles of their D-counterparts are less understood. This technical guide provides an in-depth exploration of the currently available literature on the bioactivity of this compound. It is important to note that research into the specific biological effects of this compound is still in its nascent stages. Therefore, this document serves as an exploratory guide, summarizing the limited existing data and proposing avenues for future research based on the activities of structurally related molecules.

Synthesis and Physicochemical Properties

This compound is a chiral molecule. The acetylation of the amino group in D-valine increases its stability and modulates its reactivity. This modification also enhances its solubility in organic solvents, which is advantageous for its application in solid-phase peptide synthesis.

General Synthesis Protocol: The synthesis of this compound typically involves the reaction of D-valine with an acetylating agent, such as acetic anhydride, in a suitable solvent.

-

Materials: D-valine, acetic anhydride, glacial acetic acid.

-

Procedure:

-

Dissolve D-valine in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the product can be isolated by evaporation of the solvent and subsequent purification, for example, by recrystallization.

-

Explored and Potential Bioactivities

The bioactivity of this compound is not extensively documented. However, preliminary data and studies on related compounds suggest potential in several therapeutic areas.

Antimicrobial Activity

There is a single report from a commercial supplier suggesting that this compound may possess antibacterial activity. Specifically, it is reported to have an IC50 of 2 mM against Stenotrophomonas maltophilia, a gram-negative bacterium known for its multi-drug resistance.

Table 1: Reported Antibacterial Activity of this compound

| Compound | Target Organism | Activity Metric | Reported Value |

| This compound | Stenotrophomonas maltophilia | IC50 | 2 mM |

Note: This data is from a single, non-peer-reviewed source and requires experimental validation.

Interestingly, a related compound, N-acetylcysteine (NAC), has demonstrated antimicrobial and antibiofilm activity against S. maltophilia. This suggests that the N-acetyl group might play a role in the antibacterial action, and further investigation into this compound's efficacy is warranted.

Below is a conceptual workflow for the initial screening of the antimicrobial properties of this compound.

Potential for Stereoselective Pharmacokinetics

While no pharmacokinetic data for this compound is currently available, studies on the structurally similar compound N-acetyl-DL-leucine have revealed significant differences in the pharmacokinetic profiles of its D- and L-enantiomers. When administered as a racemic mixture, the D-enantiomer of N-acetyl-leucine showed a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This suggests that the two enantiomers may be handled differently by the body, potentially due to stereoselective absorption, metabolism, or excretion.

This finding is highly relevant for the study of this compound. It is plausible that this compound and N-acetyl-L-valine also exhibit distinct pharmacokinetic behaviors. Understanding these differences would be crucial for the development of this compound as a therapeutic agent, as the bioactivity and potential toxicity could be enantiomer-specific.

The following diagram illustrates the potential for stereoselective pathways in the body.

Other Potential Bioactivities

The broader classes of molecules to which this compound belongs, namely N-acyl amino acids and D-amino acids, are known to have diverse biological roles.

-

N-acyl Amino Acids: This class of molecules has been implicated in a variety of signaling pathways. For example, some N-acyl amino acids have shown anti-inflammatory, analgesic, and neuroprotective properties. It is conceivable that this compound could exhibit similar activities, and this represents a promising area for future investigation.

-

D-Amino Acids: While less common than their L-counterparts, D-amino acids are increasingly being recognized for their roles in biological systems, including neurotransmission and bacterial cell wall synthesis. The presence of the D-valine moiety in this compound suggests that it might interact with biological targets that recognize D-amino acids.

Experimental Protocols

Given the limited specific research on this compound, this section provides a generalized, hypothetical protocol for a key experiment mentioned in this guide.

Determination of Minimum Inhibitory Concentration (MIC) against Stenotrophomonas maltophilia

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials and Reagents:

-

This compound

-

Stenotrophomonas maltophilia isolate (e.g., a clinical or reference strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

-

Procedure:

-

Preparation of Inoculum:

-

Culture S. maltophilia on a suitable agar plate overnight at 35°C.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration does not affect bacterial growth).

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The concentration range should bracket the expected MIC.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubate the plate at 35°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

-

-

Future Research Directions

The bioactivity of this compound is a largely unexplored field with potential for significant discoveries. Based on the preliminary information and the activities of related compounds, the following areas are recommended for future research:

-

Validation of Antimicrobial Activity: Rigorous testing of this compound against a panel of clinically relevant S. maltophilia strains and other multidrug-resistant bacteria is a critical first step.

-

Pharmacokinetic Studies: Comparative pharmacokinetic studies of this compound and N-acetyl-L-valine in animal models are needed to understand their absorption, distribution, metabolism, and excretion profiles.

-

Screening for Other Bioactivities: this compound should be screened in a variety of in vitro assays to assess its potential anti-inflammatory, cytotoxic, and metabolic effects.

-

Mechanism of Action Studies: Should any significant bioactivity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action.

Methodological & Application

Application of N-acetyl-D-valine in the Synthesis of Non-Ribosomal and Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-acetyl-D-valine, a modified amino acid, in the synthesis of non-ribosomal peptides (NRPs) and other peptide structures. The inclusion of this compound can significantly impact the biological activity, stability, and conformational properties of peptides, making it a valuable tool in drug discovery and biotechnology.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the proteinogenic amino acid L-valine, featuring two key modifications: an N-terminal acetyl group and a D-chiral configuration. These alterations are significant because they are frequently observed in natural products with potent biological activities.[1][2][3] Non-ribosomal peptides, synthesized by large multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs), often contain D-amino acids and N-terminal modifications.[1][2][3][4][5] These features contribute to the peptide's resistance to proteolytic degradation and help to lock in a specific, biologically active conformation.

The N-acetyl group can serve as a mimic of a preceding peptide bond or as a cap that neutralizes the N-terminal charge, which can be crucial for receptor binding or membrane permeability. The D-configuration of the valine residue introduces a conformational constraint that can drastically alter the peptide's three-dimensional structure and its interaction with biological targets.

Key Applications in Peptide Synthesis

The primary application of this compound is in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This compound is a readily available building block for incorporation into synthetic peptides using standard SPPS protocols. In this context, it can be used to:

-

Introduce N-terminal capping: The acetyl group provides a neutral cap at the N-terminus of a peptide. This is often desirable in synthetic peptides designed to mimic the structure of a larger protein or to improve cell permeability.

-

Incorporate D-amino acids: The use of a D-amino acid can increase the metabolic stability of the resulting peptide by making it resistant to degradation by common proteases.[1][2]

-

Create peptide libraries for drug discovery: By systematically replacing L-amino acids with their N-acetyl-D-counterparts, researchers can generate libraries of peptide analogs to probe structure-activity relationships (SAR).

Probing Enzyme and Receptor Specificity

Synthetic peptides containing this compound can be used as tools to investigate the binding pockets of enzymes and receptors. The specific stereochemistry and the presence of the acetyl group can help to map the steric and electronic requirements of a biological target.

Synthesis of Natural Product Analogs

Many non-ribosomal peptides with therapeutic potential, such as antibiotics and immunosuppressants, contain D-amino acids and N-terminal acylations.[3][6] While NRPS machinery in nature handles these modifications, the total chemical synthesis of these complex molecules and their analogs often relies on building blocks like this compound. For instance, the synthesis of analogs of syringolin or syringomycin, which contain D-amino acids, could potentially utilize this compound to explore novel biological activities.[7][8][9]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound was not found in the search results, the following table illustrates the typical data researchers would generate to assess the efficiency of its coupling in SPPS. The values presented are hypothetical and serve as a template for experimental data logging.

| Parameter | This compound Coupling | Standard Fmoc-L-Valine Coupling (for comparison) |

| Coupling Time | 2 hours | 1 hour |

| Coupling Reagent | HBTU/DIPEA | HBTU/DIPEA |

| Kaiser Test Result | Negative (complete coupling) | Negative (complete coupling) |

| Crude Purity (by HPLC) | 85% | 92% |

| Isolated Yield | 80% | 88% |

HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine

Experimental Protocols

The following is a detailed protocol for the manual incorporation of this compound as the first amino acid onto a resin in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Manual Coupling of this compound to a Rink Amide Resin

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

This compound

-

HBTU

-

DIPEA

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling:

-

Place 1 g of Rink Amide resin in the synthesis vessel.

-

Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Perform a Kaiser test to confirm the presence of free amines.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (4 equivalents to resin loading, e.g., 2 mmol) and HBTU (3.9 equivalents) in 5 mL of DMF.

-

Add DIPEA (8 equivalents) to the solution.

-

Allow the activation to proceed for 2 minutes.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

-

Confirmation of Coupling:

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

-

-

Capping (Optional, but good practice):

-

To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.

-

Wash the resin as in step 5.

-

-

Drying:

-

Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen or in a vacuum desiccator.

-

The resin is now ready for the coupling of the next amino acid in the sequence.

Visualizations

The following diagrams illustrate the logical workflow for incorporating this compound in SPPS and a theoretical signaling pathway for a peptide containing this modification.

Caption: Workflow for SPPS with this compound.

Caption: Theoretical signaling pathway of a modified peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in engineering nonribosomal peptide assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00099H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of syringolin A and improvement of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of syringolin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of N-acetyl-D-valine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of N-acetyl-D-valine. The described method is suitable for the determination of this compound in various sample matrices. The protocol covers instrumentation, reagent preparation, sample processing, and data analysis. The method is scalable and can be adapted for high-throughput screening and quality control purposes.

Introduction

This compound is a derivative of the amino acid D-valine. Accurate quantification of this compound is crucial in various research and development settings, including metabolism studies, pharmaceutical formulation, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

Instrumentation and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

HPLC vials with caps and septa.

-

Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the HPLC conditions is presented in Table 1. This method utilizes a reverse-phase column for the separation of this compound.[1]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |

| Mobile Phase | Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid (v/v) |

| (Isocratic or Gradient elution can be optimized) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix the desired ratio of acetonitrile and water (e.g., 20:80 v/v ACN:H2O). Add 1 mL of concentrated phosphoric acid and mix thoroughly. Degas the mobile phase before use.

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (preferably the mobile phase).

-

Vortex or sonicate to ensure complete dissolution.

-

Dilute the sample with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The following table summarizes typical method validation parameters. Actual values should be determined during in-house validation.

Table 2: Method Validation Summary

| Parameter | Typical Specification |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Retention Time | Approximately 4-6 minutes (will vary with conditions) |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Chiral Separation Considerations

The method described above is for the quantification of this compound. If the sample may contain the L-enantiomer (N-acetyl-L-valine), a chiral separation method will be required to distinguish between them. This can be achieved through two main approaches:

-

Chiral Stationary Phases (CSPs): Employing an HPLC column with a chiral stationary phase. Columns such as those based on Pirkle-type, ligand exchange, or host-guest chemistry can be effective for separating acetylated amino acids.[2][3]

-

Pre-column Derivatization: Reacting the sample with a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase column. A common approach is to use o-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric derivatives.[4][5]

Protocol

Instrument Preparation

-

Turn on the HPLC system components.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

Calibration Curve

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Record the chromatograms and integrate the peak area for this compound.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.

Sample Analysis

-

Inject the prepared sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

Calculation

Calculate the concentration of this compound in the original sample using the following formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Where the slope and y-intercept are obtained from the linear regression of the calibration curve.

Remember to account for any dilution factors used during sample preparation.

Conclusion

The RP-HPLC method described in this application note is a straightforward and effective approach for the quantification of this compound. The method is readily adaptable to standard laboratory instrumentation and can be validated to meet regulatory requirements. For the specific analysis of enantiomeric purity, the use of a chiral stationary phase or pre-column derivatization with a chiral reagent is recommended.

References

Techniques for the Purification of N-acetyl-D-valine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-acetyl-D-valine, an important chiral building block in the synthesis of various pharmaceuticals. The following sections outline common purification techniques, including chromatography, crystallization, and enzymatic resolution, complete with experimental protocols and data summaries to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of this compound, offering high resolution and scalability. Reversed-phase HPLC is a common method for the separation of this compound from impurities.

Application Note:

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively purified using a C18 stationary phase. The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention. This method is scalable and can be adapted for preparative separations to isolate larger quantities of the pure compound.[1]

Experimental Protocol: Analytical RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[1]

-

Mobile Phase: A mixture of acetonitrile and water, with the addition of 0.1% phosphoric acid. The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation, a typical starting point is 20:80 (v/v). For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol: Preparative RP-HPLC

For the isolation of larger quantities of this compound, the analytical method can be scaled up to a preparative scale.

-

Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.

-

Column: A preparative C18 column with appropriate dimensions (e.g., 21.2 x 250 mm, 10 µm).

-

Mobile Phase: Same as the analytical method, but with a higher flow rate appropriate for the column dimensions (e.g., 20 mL/min).

-

Sample Loading: Dissolve the crude sample in a minimal amount of mobile phase or a compatible solvent and inject it onto the column. The maximum loading capacity will depend on the column size and the separation efficiency.

-

Fraction Collection: Collect fractions based on the UV chromatogram. The fractions corresponding to the this compound peak are collected.

-

Post-Purification: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Crystallization

Crystallization is a cost-effective and scalable method for the purification of this compound, particularly for removing impurities with different solubility profiles.

Application Note: